tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate
Overview
Description
tert-Butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate is a chemical compound with the molecular formula C9H19NO4 and a molecular weight of 205.25 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a carbamate group, and a dihydroxypropyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 2,3-dihydroxy-2-methylpropylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for versatile modifications, making it valuable in organic synthesis .
Biology: In biological research, the compound is employed in studies involving enzyme inhibition and protein modification. Its ability to interact with biological molecules makes it a useful tool for investigating biochemical pathways and mechanisms .
Medicine: It can serve as a precursor for designing new therapeutic agents with improved efficacy and reduced side effects .
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular mechanisms depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate include tert-butyl N-(2,3-dihydroxypropyl)carbamate and tert-butyl N-(2-hydroxyethyl)carbamate . These compounds share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable for applications requiring precise molecular interactions and modifications .
Properties
IUPAC Name |
tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-8(2,3)14-7(12)10-5-9(4,13)6-11/h11,13H,5-6H2,1-4H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEMRKAOFFIHFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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